molecular formula C7H4N4 B8575696 3H-imidazo[4,5-c]pyridine-6-carbonitrile

3H-imidazo[4,5-c]pyridine-6-carbonitrile

Cat. No.: B8575696
M. Wt: 144.13 g/mol
InChI Key: UWCYFQLAYQZVML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3H-Imidazo[4,5-c]pyridine-6-carbonitrile (CAS 2111540-19-1) is a high-value chemical building block with a molecular formula of C7H4N4 and a molecular weight of 144.13 g/mol . This compound features a fused imidazopyridine heterocyclic scaffold, a structure known for its strong resemblance to purines, which underlies its significant potential in medicinal chemistry and drug discovery . Research indicates that the imidazo[4,5-c]pyridine core is a privileged structure in the development of therapeutic agents due to its ability to influence diverse cellular pathways . This specific carbonitrile derivative serves as a key synthetic intermediate for the creation of various bioactive molecules. The imidazo[4,5-c]pyridine scaffold has been investigated for its broad pharmacological potential, including applications as antitumor agents and anti-inflammatory agents . For instance, derivatives of this core have been studied as inhibitors of enzymes like histone methyltransferase EZH2 and as antagonists for receptors involved in inflammatory diseases . The compound should be stored sealed in a dry environment at 2-8°C . This product is intended for research and further manufacturing applications only. It is not intended for direct human use.

Properties

Molecular Formula

C7H4N4

Molecular Weight

144.13 g/mol

IUPAC Name

3H-imidazo[4,5-c]pyridine-6-carbonitrile

InChI

InChI=1S/C7H4N4/c8-2-5-1-6-7(3-9-5)11-4-10-6/h1,3-4H,(H,10,11)

InChI Key

UWCYFQLAYQZVML-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CC2=C1N=CN2)C#N

Origin of Product

United States

Scientific Research Applications

Anticancer Activity

3H-imidazo[4,5-c]pyridine-6-carbonitrile has been investigated for its potential as an anticancer agent. Studies indicate that compounds within this class can inhibit various kinases involved in cancer progression. For instance, derivatives of imidazo[4,5-b]pyridine have shown effectiveness against Aurora kinases and FLT3 kinases, which are critical targets in acute myeloid leukemia treatment . The ability of such compounds to modulate cellular pathways associated with cancer makes them promising candidates for further development.

Anti-inflammatory Properties

Research has demonstrated that this compound derivatives exhibit anti-inflammatory effects. One study highlighted their ability to reduce inflammation in retinal cells by inhibiting oxidative stress pathways . This suggests potential applications in treating conditions associated with chronic inflammation, such as obesity-related complications.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of specific substituents in the molecular structure was found to enhance antibacterial activity . This positions this compound as a candidate for developing new antimicrobial agents.

Synthesis Techniques

Various synthetic methodologies have been employed to create derivatives of this compound. These include alkylation reactions under phase transfer catalysis conditions, which have yielded high purity and yield rates . The development of environmentally friendly catalysts has also been reported, enhancing the efficiency of synthesis while minimizing toxic byproducts .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) is crucial for optimizing the pharmacological properties of this compound derivatives. Research indicates that modifications at specific positions on the imidazo-pyridine ring can significantly influence biological activity . For example, introducing halogen atoms or alkyl groups at certain positions has been shown to improve efficacy against targeted diseases.

Case Studies and Research Findings

StudyFocusKey Findings
Mashrai et al., 2022Synthesis of new derivativesDeveloped novel N-substituted imidazo[4,5-b]pyridine derivatives with promising bioactivity .
Li et al., 2017Anti-inflammatory effectsDemonstrated that specific derivatives can inhibit inflammatory responses in retinal cells .
PMC3483018Anticancer potentialIdentified potent inhibitors targeting FLT3 and Aurora kinases for leukemia treatment .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Ring-Fusion Isomers

The position of ring fusion in imidazo-pyridine derivatives critically impacts their chemical and biological behavior:

  • 3H-Imidazo[4,5-b]pyridine-6-carbonitrile Structure: Fused at positions 4,5-b of the pyridine ring. Synthesis: Prepared via cyclization of cyanoformimidoyl imidazoles under reflux with triethylamine, yielding derivatives like 5,7-diamino-3-(4-substituted benzyl)-3H-imidazo[4,5-b]pyridine-6-carbonitrile . Applications: Used as intermediates in synthesizing naphthyridine derivatives for antimicrobial studies .
  • 3H-Imidazo[4,5-c]pyridine-6-carbonitrile Structure: Fused at positions 4,5-c, altering substituent accessibility. Applications: Demonstrated utility in bioinorganic chemistry (e.g., pyridine benzimidazole derivatives as antioxidants) and as heat shock protein 90 (HSP90) inhibitors .

Key Difference : The [4,5-c] fusion enhances steric hindrance at position 6 compared to [4,5-b], affecting binding to biological targets .

Substituent Variations

Table 1: Substituent Effects on Imidazo-Pyridine Derivatives
Compound Name Substituents Biological Activity Reference
6-Phenyl-1H-imidazo[4,5-c]pyridine-4-carbonitrile Phenyl at C6, CN at C4 Cathepsin inhibition (osteoporosis, inflammation)
3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbonitrile Methyl at N3, CN at C6 Intermediate in kinase inhibitor synthesis
2-(1H-Indol-4-ylmethyl)-3H-imidazo[4,5-b]pyridine-6-carbonitrile Indole-methyl at C2, CN at C6 Complement Factor B inhibition (ophthalmic diseases)

Analysis :

  • Electron-Withdrawing Groups (e.g., CN) : Enhance electrophilicity, improving interactions with enzyme active sites .
  • Bulkier Substituents (e.g., benzyl, indole) : Increase selectivity for hydrophobic binding pockets, as seen in HSP90 inhibitors .

Physicochemical Properties

  • Solubility: Derivatives with polar groups (e.g., hydroxyl, amino) exhibit improved aqueous solubility .
  • Stability : Brominated derivatives (e.g., 6-bromo-3H-imidazo[4,5-b]pyridine) show enhanced thermal stability due to halogen bonding .

Q & A

Q. Key Characterization Methods :

TechniqueApplicationExample Data
HRMS Confirm molecular weightm/z 431.1621 [M+H]⁺ for C₂₆H₁₈N₆O
¹H/¹³C NMR Verify substituent positionsδ 7.8–8.2 ppm (aromatic protons)
IR Identify functional groupsν 2253 cm⁻¹ (C≡N stretch)

How is the structural identity of this compound confirmed in synthetic studies?

Basic
Structural confirmation relies on spectroscopic and crystallographic methods:

  • Spectroscopy :
    • IR : Detects nitrile (C≡N) stretches at ~2250 cm⁻¹ and imidazole ring vibrations .
    • NMR : Aromatic protons in the imidazo-pyridine core appear as doublets or triplets (δ 7.5–8.5 ppm) .
  • Crystallography : X-ray diffraction resolves bond angles and tautomeric forms (e.g., 1,5-dihydro-6H-imidazo[4,5-c]pyridin-6-one vs. 3H-imidazo[4,5-c]pyridin-6-ol) .
  • CAS/MDL identifiers : Cross-referencing with databases (e.g., CAS 272-97-9, MDL MFCD00051808) ensures compound authenticity .

How can researchers optimize the inhibitory activity of 3H-imidazo[4,5-c]pyridine derivatives against CDK2?

Advanced
Optimization strategies include:

  • Scaffold hopping : Replace purine in CYC202 with imidazo[4,5-c]pyridine to improve selectivity and potency. Docking studies show enhanced hydrogen bonding with Lys89 and Glu81 residues in CDK2 .

  • Substituent effects :

    SubstituentImpact on Activity
    Electron-withdrawing groups (e.g., CN) Stabilize binding via hydrophobic interactions
    Bulky aryl groups Improve kinase selectivity by occupying allosteric pockets
  • Biological assays : Measure IC₅₀ values using kinase inhibition assays (e.g., ADP-Glo™) and validate with cell-based models (e.g., apoptosis in MCF-7 cells) .

What strategies address contradictory reports on the biological activity of imidazo[4,5-c]pyridine derivatives?

Advanced
Contradictions often arise from structural variations or assay conditions. Mitigation strategies include:

  • Comparative SAR studies : Analyze substituent effects across studies. For example:
    • Anti-inflammatory derivatives : 2-(1H-indazol-3-yl) substituents target NF-κB pathways .
    • Complement factor B inhibitors : 2-(1H-indol-4-ylmethyl) groups show specificity for ophthalmic applications .
  • Assay standardization : Use identical cell lines (e.g., THP-1 for inflammation) and control compounds (e.g., dexamethasone) .
  • Dose-response validation : Replicate studies across multiple labs to confirm EC₅₀/IC₅₀ consistency .

What computational methods are used to predict the binding modes of imidazo[4,5-c]pyridine derivatives with target enzymes?

Q. Advanced

  • Molecular docking : Tools like AutoDock Vina predict binding poses by scoring interactions (e.g., hydrogen bonds with CDK2’s hinge region) .
  • Molecular dynamics (MD) simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (e.g., RMSD < 2 Å indicates stable binding) .
  • Free energy calculations : MM-PBSA/GBSA quantify binding affinities (ΔG < -30 kcal/mol suggests strong inhibition) .

Q. Example Docking Parameters :

ParameterValue
Grid box size 60 × 60 × 60 Å
Exhaustiveness 100
Scoring function Vina (hybrid empirical/force field)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.